N-(4-fluorobenzyl)-N'-(3-methoxypropyl)thiourea
Overview
Description
N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a fluorobenzyl group and a methoxypropyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 3-methoxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
4-fluorobenzyl isothiocyanate+3-methoxypropylamine→N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Material Science: It may be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity, while the thiourea moiety might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N’-(3-methoxypropyl)thiourea
- N-(4-bromobenzyl)-N’-(3-methoxypropyl)thiourea
- N-(4-methylbenzyl)-N’-(3-methoxypropyl)thiourea
Uniqueness
N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity in medicinal compounds, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methoxypropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2OS/c1-16-8-2-7-14-12(17)15-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAMJNWSARZOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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